molecular formula C14H14N4O2S B11028464 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11028464
M. Wt: 302.35 g/mol
InChI Key: XUUJTJGNQWBTEJ-UHFFFAOYSA-N
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Description

2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

2-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O2S/c1-8-15-14-16-11(13(19)20)7-12(18(14)17-8)9-3-5-10(21-2)6-4-9/h3-7,12H,1-2H3,(H,19,20)(H,15,16,17)

InChI Key

XUUJTJGNQWBTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions. This step often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system.

    Introduction of Substituents: The methyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions, respectively. These reactions typically require the use of alkyl halides and thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and ability to produce high-purity products in a shorter time frame .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    1,2,4-Triazolo[1,5-a]pyridine: Another analog with applications in medicinal chemistry.

    1,2,4-Triazolo[1,5-a]benzimidazole: Known for its antimicrobial and anticancer properties.

Uniqueness

2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other triazolopyrimidine derivatives and enhances its potential as a versatile compound in various research applications .

Biological Activity

The compound 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C12H13N5O2S
  • Molecular Weight : 281.33 g/mol
  • IUPAC Name : 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

This compound features a triazole ring fused with a pyrimidine structure, which is essential for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Studies indicated that compounds similar to 2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid demonstrate antibacterial and antifungal activities against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective against strains

Anticancer Activity

Triazole derivatives have been investigated for their anticancer effects. In vitro studies suggest that the compound can inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of DNA synthesis and repair mechanisms.

For instance, a related compound showed an IC50 value of 27.3 μM against the T47D breast cancer cell line, indicating promising anticancer potential .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of triazolo-pyrimidines. The compound may exhibit effects on neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases:

  • Inhibition of acetylcholinesterase (AChE), suggesting potential in Alzheimer's disease treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : Potential interaction with purine and pyrimidine receptors has been suggested based on structural similarities with known modulators .
  • Oxidative Stress Reduction : Some studies indicate that compounds in this class possess antioxidant properties that can mitigate oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications to the methylsulfanyl group significantly enhanced antimicrobial activity against E. coli and S. aureus. The findings suggest that the specific substitution patterns on the phenyl ring are crucial for activity .

Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MCF-7 and T47D), derivatives of triazolo-pyrimidines were tested for cytotoxicity. Results indicated that certain modifications led to enhanced potency against these cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

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